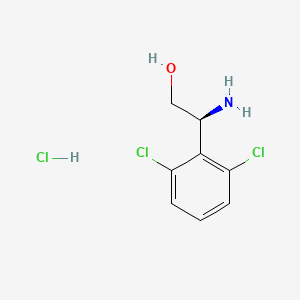
(S)-2-Amino-2-(2,6-dichlorophenyl)ethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-2-(2,6-dichlorophenyl)ethanol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2,6-dichlorophenyl)ethanol hydrochloride typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable amine source under controlled conditions. One common method is the reductive amination of 2,6-dichlorobenzaldehyde using ammonia or an amine derivative in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including precise control of temperature, pressure, and reactant concentrations, to achieve high efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for pharmaceutical applications .
化学反応の分析
Types of Reactions
(S)-2-Amino-2-(2,6-dichlorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(S)-2-Amino-2-(2,6-dichlorophenyl)ethanol hydrochloride has diverse applications in scientific research, including:
作用機序
The mechanism of action of (S)-2-Amino-2-(2,6-dichlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes . It may also interact with receptors or ion channels, influencing cellular signaling pathways and physiological responses .
類似化合物との比較
Similar Compounds
1-(2,6-Dichlorophenyl)ethanol: Shares a similar structural framework but lacks the amino group, resulting in different chemical reactivity and applications.
{2-[(2,6-Dichlorophenyl)amino]phenyl}methanol: Contains a similar dichlorophenyl group but differs in the position and nature of functional groups, leading to distinct properties and uses.
Uniqueness
(S)-2-Amino-2-(2,6-dichlorophenyl)ethanol hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination imparts specific stereochemical and electronic properties, making it a valuable intermediate in the synthesis of chiral drugs and other biologically active compounds .
特性
分子式 |
C8H10Cl3NO |
|---|---|
分子量 |
242.5 g/mol |
IUPAC名 |
(2S)-2-amino-2-(2,6-dichlorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H9Cl2NO.ClH/c9-5-2-1-3-6(10)8(5)7(11)4-12;/h1-3,7,12H,4,11H2;1H/t7-;/m1./s1 |
InChIキー |
BHBIHHQAOJSNFC-OGFXRTJISA-N |
異性体SMILES |
C1=CC(=C(C(=C1)Cl)[C@@H](CO)N)Cl.Cl |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C(CO)N)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


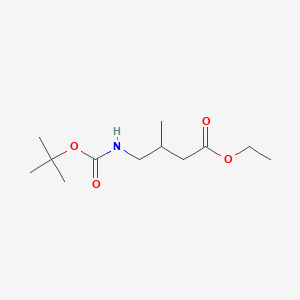
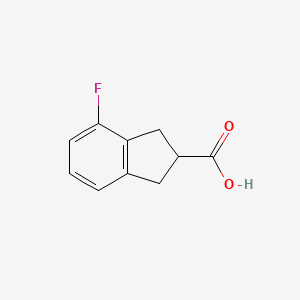
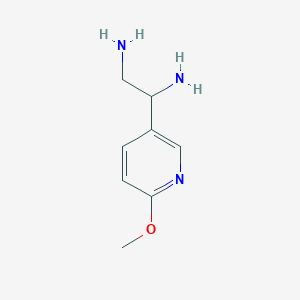
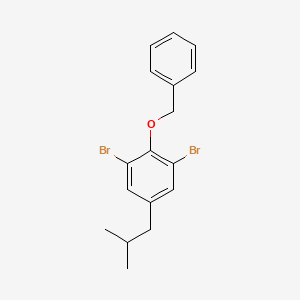

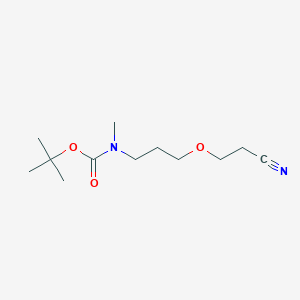
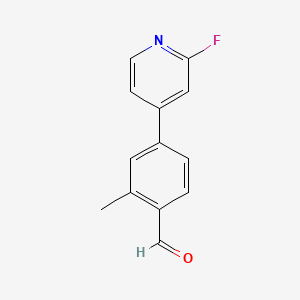
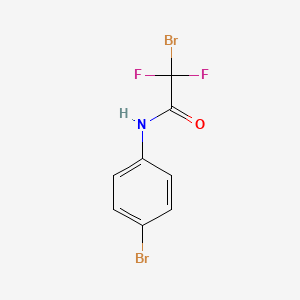
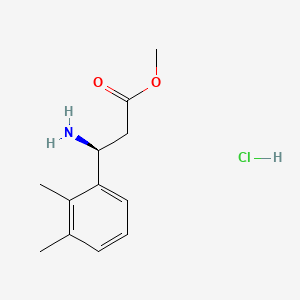
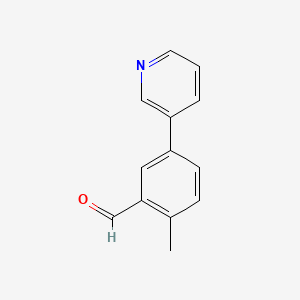
![(1R)-2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluoro-phenyl]ethanamine;hydrochloride](/img/structure/B14021771.png)


![1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14021797.png)
